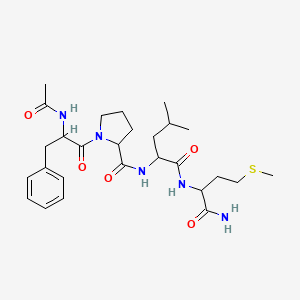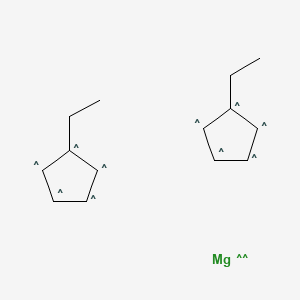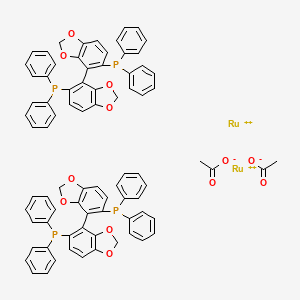
BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)ZINC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dizinc;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a complex compound that features two zinc ions coordinated with a ligand derived from (E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate. This compound is of interest due to its unique structural and chemical properties, which make it relevant in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)ZINC typically involves the reaction of zinc salts with the ligand precursor under controlled conditions. One common method involves the use of zinc acetate and the ligand precursor in an organic solvent such as ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete coordination of the zinc ions with the ligand.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving precise control of reaction conditions such as temperature, pH, and solvent composition. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dizinc;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized zinc species.
Reduction: Reduction reactions can convert the compound into different zinc complexes with altered oxidation states.
Substitution: The ligand in the compound can be substituted with other ligands, resulting in new dizinc complexes with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zinc oxide species, while substitution reactions can produce a variety of dizinc complexes with different ligands.
Applications De Recherche Scientifique
Dizinc;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has several scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: It is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for zinc-containing enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of zinc-based drugs and treatments for zinc deficiency.
Industry: The compound is used in the production of advanced materials, including coatings and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)ZINC involves its ability to coordinate with various substrates and catalyze specific reactions. The zinc ions in the compound act as Lewis acids, facilitating the activation of substrates and promoting chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substrates being transformed.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)ZINC include other dizinc complexes with different ligands, such as dizinc;(E)-2,2,6,6-tetramethyl-4-oxohept-3-en-3-olate and dizinc;(E)-2,2,6,6-tetramethyl-5-oxohept-2-en-3-olate.
Uniqueness
What sets this compound apart from similar compounds is its specific ligand structure, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in certain catalytic and industrial applications where other dizinc complexes may not perform as effectively.
Propriétés
IUPAC Name |
dizinc;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.2Zn/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h2*7,12H,1-6H3;;/q;;2*+2/p-2/b2*8-7+;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIOXKNMRGILLP-COYDWXKQSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Zn+2].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.[Zn+2].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O4Zn2+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-carboxy-2-[[(2S,5S,8S,11S,14S,17S,20S,23S,26S,29S)-3,6,9,12,15,18,21,24,27,29-decaamino-17-(4-aminobutyl)-20-(3-amino-3-oxopropyl)-5,8-dibenzyl-23,26-bis(1H-imidazol-4-ylmethyl)-2,30-dimethyl-14-(2-methylpropyl)-4,7,10,13,16,19,22,25,28-nonaoxo-11-propan-2-ylhentriacontanoyl]amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B8117733.png)

![(2R,4R)-N-Tert-butoxycarbonyl-4-(dicyclohexylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine](/img/structure/B8117752.png)

![1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride](/img/structure/B8117763.png)


RUTHENIUM(II) CHLORIDE](/img/structure/B8117779.png)
![[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium(2+);diacetate](/img/structure/B8117786.png)


